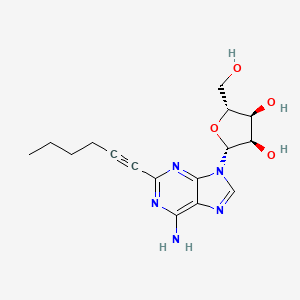

2-Hexynyladenosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hexynyladenosine is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in various physiological processes This compound is characterized by the presence of a hexynyl group at the 2-position of the adenosine molecule, which significantly alters its chemical and biological properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexynyladenosine typically involves the introduction of the hexynyl group to the adenosine molecule. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the selective substitution at the 2-position of the adenosine ring. This reaction is carried out under mild conditions, often using palladium acetate as the catalyst and triphenylphosphine as the ligand .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the palladium-catalyzed cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Hexynyladenosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the hexynyl group, potentially converting it to an alkyl or alkenyl group.

Substitution: The hexynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon is a typical method for reducing the hexynyl group.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.

Applications De Recherche Scientifique

Pharmacological Applications

1. Selective A2A Adenosine Receptor Agonism

2-Hexynyladenosine exhibits a high affinity for the A2A adenosine receptor, which plays a critical role in cardiovascular and neurological functions. Studies have shown that it has a Ki value of 2.2 nmol/L in rat brain tissue, indicating its potent activity compared to other adenosine receptor agonists .

2. Cardiovascular Effects

The compound has demonstrated significant vasodilatory effects in various animal models. For instance, it was shown to induce vasodilation in porcine coronary arteries with an EC50 of 23.3 nmol/L, outperforming other reference compounds . Additionally, in the rat Langendorff model, this compound effectively mitigated post-ischemic reperfusion injury by maintaining diastolic pressure and coronary perfusion pressure during ischemic events .

Neurobiological Applications

1. Modulation of Intraocular Pressure

Research indicates that this compound can induce intraocular hypertension through the activation of potassium channels via A2A receptors. This finding is particularly relevant for understanding the mechanisms behind glaucoma and other ocular conditions .

2. Neuroprotective Properties

The neuroprotective potential of this compound has been explored in models of neurodegeneration. Its ability to selectively activate A2A receptors may help in reducing neuronal damage during ischemic events and could be beneficial in treating conditions such as stroke or traumatic brain injury.

Therapeutic Potential

1. Antiplatelet Activity

In vitro studies have shown that this compound possesses antiaggregatory properties, which could be advantageous in preventing thrombosis. The compound exhibited an IC50 value of 0.07 μmol/L against rabbit platelets, indicating its potential as an antiplatelet agent .

2. Hypertension Management

In conscious spontaneously hypertensive rats, administration of this compound resulted in a dose-dependent reduction in systolic blood pressure . This suggests that it may have therapeutic applications in managing hypertension.

Summary Table of Key Findings

Mécanisme D'action

2-Hexynyladenosine exerts its effects primarily through its interaction with adenosine receptors, which are G-protein coupled receptors (GPCRs). Upon binding to these receptors, the compound can either activate or inhibit various signaling pathways, depending on the receptor subtype involved . For instance, activation of the A2A receptor can lead to vasodilation and increased blood flow, while activation of the A3 receptor may have anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(1-Hexynyl)-5’-thioadenosine: This compound has similar binding affinities for adenosine receptors but differs in its sulfur-containing thio group.

N-ethyl-l’deoxy-1’-(6-amino-2-hexynyl-9H-purin-9-yl)-β-ribofuranuronamide (HENECA): Known for its high affinity at A2 adenosine receptors.

2-Phenylethynyl-N6-methyladenosine: Exhibits high binding affinity at the A3 adenosine receptor.

Uniqueness

2-Hexynyladenosine is unique due to its specific structural modification, which imparts distinct binding properties and biological activities. Its ability to selectively interact with different adenosine receptor subtypes makes it a valuable tool in pharmacological research and potential therapeutic applications.

Propriétés

Formule moléculaire |

C16H21N5O4 |

|---|---|

Poids moléculaire |

347.37 g/mol |

Nom IUPAC |

(2R,3R,4S,5R)-2-(6-amino-2-hex-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C16H21N5O4/c1-2-3-4-5-6-10-19-14(17)11-15(20-10)21(8-18-11)16-13(24)12(23)9(7-22)25-16/h8-9,12-13,16,22-24H,2-4,7H2,1H3,(H2,17,19,20)/t9-,12-,13-,16-/m1/s1 |

Clé InChI |

AHJRSKVOELIMOX-RVXWVPLUSA-N |

SMILES isomérique |

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

SMILES canonique |

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.